2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule characterized by a triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a thioacetamide linkage to a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWTUYFRGCTMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine (tzp) derivatives, have been studied extensively in medicinal chemistry. These compounds have been used to inhibit RNA viruses, mainly as anti-influenza virus (IV) agents able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction.
Mode of Action
For instance, TZP-based compounds have been developed as inhibitors of RNA viruses. They inhibit the interaction between RdRP PA–PB1 subunits, which are essential for the replication of the influenza virus.
Biochemical Pathways
It’s known that similar compounds, such as tzp-based compounds, affect the replication pathway of rna viruses by inhibiting the interaction between rdrp pa–pb1 subunits. This inhibition disrupts the replication of the virus, thereby exerting an antiviral effect.
Pharmacokinetics
It’s worth noting that similar compounds, such as tzp-based compounds, have been reported to have favorable pharmacokinetic properties.
Biological Activity
The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel derivative belonging to the class of triazoloquinazolines. This class has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure features a triazoloquinazoline core , which is linked to a thioether and an acetamide moiety. This complex structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 902432-96-6 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the presence of the triazolo and quinazoline moieties enhances its potential for DNA intercalation, which can lead to cytotoxic effects in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- HepG2 (liver cancer) : IC50 value of 6.29 μM.
- HCT-116 (colon cancer) : IC50 value of 2.44 μM.
These values indicate significant cytotoxicity, suggesting that the compound effectively inhibits the growth of these cancer cells .
Comparative Analysis with Related Compounds
Comparative studies with other triazoloquinazoline derivatives have shown that modifications to the substituents can significantly influence biological activity. For example:
| Compound | IC50 (HCT-116) | IC50 (HepG2) |
|---|---|---|
| 16 | 2.44 μM | 6.29 μM |
| VIIa | 2.62 μM | 3.91 μM |
This table illustrates that while both compounds exhibit cytotoxic effects, variations in their chemical structures lead to different levels of efficacy against specific cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary research indicates that this compound may exhibit anti-inflammatory effects. In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds structurally similar to our target have shown significant inhibition of pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of triazoloquinazolines:
- Study on Topoisomerase II Inhibition : Compounds similar to our target were found to inhibit Topoisomerase II with varying degrees of efficacy, indicating their potential as chemotherapeutic agents .
- Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between these compounds and their cellular targets, further supporting their development as therapeutic agents .
- Toxicity and Drug-Likeness Assessments : Evaluations using predictive models for toxicity and drug-likeness have indicated that modifications to the core structure could enhance bioavailability while minimizing adverse effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
- Core Heterocycle: The triazoloquinazoline core in the target compound distinguishes it from pyrazolotriazolopyrimidines (e.g., MRE 3008F20) and triazolopyrimidines (e.g., flumetsulam).
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may confer metabolic stability over the 5-chloro-2-methylphenyl group in ’s analog, as fluorine reduces oxidative degradation . Compared to MRE 3008F20’s furyl and methoxyphenyl groups, the target’s dimethoxyquinazoline core may improve affinity for adenosine receptors due to increased hydrophobic interactions .
- Selectivity: While MRE 3008F20 exhibits nanomolar affinity (KD = 0.80 nM) and >1,000-fold selectivity for A3 receptors, the target compound’s selectivity remains speculative but likely benefits from its bulkier quinazoline scaffold .
Research Findings and Inferred Properties
Receptor Binding: Triazoloquinazolines are known adenosine receptor antagonists. The target compound’s 8,9-dimethoxy groups may mimic adenosine’s ribose moiety, competing for binding pockets, while the thioacetamide linker enhances conformational flexibility .
Pharmacokinetics: The fluorine atom and methyl groups likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s chloro derivative) .
Comparative Efficacy :
- vs. MRE 3008F20 : The quinazoline core may offer higher receptor residence time than pyrazolotriazolopyrimidines due to enhanced van der Waals interactions.
- vs. Pesticide Analogs : Functional divergence is stark; flumetsulam’s sulfonamide group and agricultural application contrast with the target’s acetamide and presumed therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
